molecular formula C18H21ClN2O3S B5220810 N-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B5220810
M. Wt: 380.9 g/mol
InChI Key: NFMPSHXFGHPDKR-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chlorobenzyl group, an ethyl group, and a sulfonyl-substituted glycinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzylamine with ethyl glycine ester in the presence of a suitable base, followed by sulfonylation with 4-methylbenzenesulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions may require the presence of a base and are often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be compared with other similar compounds to highlight its uniqueness:

    N-(2-chlorobenzyl)-N~2~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: Similar structure but with a cyclopropyl group instead of an ethyl group.

    N-(2-chlorobenzyl)-N~2~-cyclopentyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: Contains a cyclopentyl group instead of an ethyl group.

    N-(2-chlorobenzyl)-N~2~-phenylethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: Features a phenylethyl group in place of the ethyl group.

These similar compounds may exhibit different chemical and biological properties due to variations in their molecular structures, making this compound unique in its specific applications and effects.

Biological Activity

N-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C24H25ClN2O3SC_{24}H_{25}ClN_2O_3S, with a molecular weight of 448.98 g/mol. The presence of a chlorobenzyl group and a sulfonamide moiety suggests potential interactions with biological targets, particularly in microbial and enzymatic systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a study screened various N-substituted phenyl-2-chloroacetamides for their effectiveness against several pathogens:

  • Tested Pathogens :
    • Staphylococcus aureus
    • Methicillin-resistant S. aureus (MRSA)
    • Escherichia coli
    • Candida albicans

The results indicated that compounds with halogenated phenyl rings exhibited higher lipophilicity, which enhanced their ability to penetrate microbial membranes. This suggests that this compound may share similar properties, making it a candidate for further antimicrobial evaluation .

Enzyme Inhibition Studies

Inhibition of cholinesterases is another area where compounds like this compound could exhibit significant activity. A related study synthesized derivatives that were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most active compounds showed IC50 values comparable to known inhibitors, indicating that modifications in the molecular structure could enhance inhibitory potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR analysis. The following factors are crucial:

  • Substituent Position : The position of substituents on the phenyl rings significantly influences biological activity. For example, para-substituted compounds often exhibit enhanced potency due to optimal spatial orientation for target interaction.
  • Lipophilicity : Higher lipophilicity facilitates membrane penetration, crucial for antimicrobial efficacy.
  • Functional Groups : The presence of sulfonamide and amide functionalities contributes to binding interactions with biological targets.

Case Studies

  • Antimicrobial Efficacy : In one study, derivatives similar to this compound were found effective against Gram-positive bacteria, particularly MRSA, while showing moderate activity against Gram-negative bacteria and fungi like C. albicans.
    Compound TypeActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
    Halogenated ChloroacetamidesHighModerateLow
    Non-halogenated AnaloguesModerateLowModerate
  • Cholinesterase Inhibition : Another study reported that certain analogs demonstrated selective inhibition of AChE over BChE, suggesting potential therapeutic applications in treating Alzheimer's disease.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-3-21(25(23,24)16-10-8-14(2)9-11-16)13-18(22)20-12-15-6-4-5-7-17(15)19/h4-11H,3,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMPSHXFGHPDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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